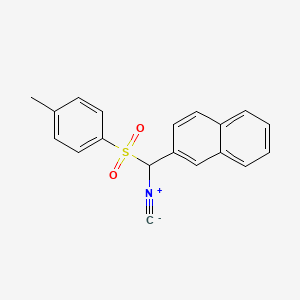

2-(Isocyano(tosyl)methyl)naphthalene

Descripción

Contextualization of Isocyanides in Modern Organic Synthesis

Isocyanides, characterized by the R-N≡C functional group, have a rich and diverse chemistry. researchgate.net Their unique electronic structure, featuring a divalent carbon atom, allows them to participate in a wide array of chemical transformations. researchgate.net These range from cycloadditions and insertion reactions to multicomponent reactions, making them powerful synthons for the construction of nitrogen-containing heterocycles, a common motif in pharmaceuticals and natural products. researchgate.net The development of new isocyanide-based reagents continues to expand the toolkit of synthetic organic chemists, enabling the creation of novel molecular scaffolds with potential biological activity. rsc.org

Strategic Importance of Tosylmethyl Isocyanide (TosMIC) as a Multifunctional Reagent

Among the various isocyanide reagents, p-Toluenesulfonylmethyl isocyanide, commonly known as TosMIC, holds a prominent position. organic-chemistry.org This commercially available, odorless, and stable solid is a highly versatile reagent in organic synthesis. organic-chemistry.org The strategic importance of TosMIC lies in its trifunctional nature: an isocyano group, an acidic α-carbon, and a tosyl group that acts as an excellent leaving group. organic-chemistry.org This unique combination of functionalities allows TosMIC to participate in a multitude of reactions, including the well-known Van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles. organic-chemistry.org Its ability to act as a C1 synthon and its utility in the formation of various heterocyclic rings have solidified its status as an indispensable tool in synthetic chemistry. organic-chemistry.org

Significance of Naphthalene-Containing Scaffolds in Chemical Research

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. biointerfaceresearch.com Its rigid, planar structure and lipophilic nature allow it to effectively interact with biological targets. nih.gov Consequently, naphthalene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov The incorporation of a naphthalene moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a key structural component in the design of new therapeutic agents and functional materials. biointerfaceresearch.combeilstein-journals.org

Rationale for Academic Investigation of 2-(Isocyano(tosyl)methyl)naphthalene as a Specialized Synthon

The academic investigation into this compound is driven by the desire to merge the synthetic utility of the TosMIC framework with the significant biological and material properties of the naphthalene scaffold. By replacing a proton on the active methylene (B1212753) bridge of TosMIC with a naphthalene group, a new and specialized synthon is created. This modification is expected to introduce the unique steric and electronic properties of the naphthalene ring directly into the molecules synthesized using this reagent. The resulting naphthalene-functionalized heterocycles and other organic structures are of significant interest for the development of novel pharmaceuticals and advanced materials. The study of this compound provides a pathway to explore new chemical space and to develop innovative synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C19H15NO2S |

| Molecular Weight | 321.39 g/mol |

| CAS Number | 263389-20-4 |

| Predicted LogP | 4.2 |

| Predicted pKa | 12.5 |

Propiedades

IUPAC Name |

2-[isocyano-(4-methylphenyl)sulfonylmethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYRPXMKRMBYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378060 | |

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-20-4 | |

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Isocyanide Functional Group in 2-(Isocyano(tosyl)methyl)naphthalene

The isocyanide functional group (–N⁺≡C⁻) is the cornerstone of the molecule's diverse reactivity. Its electronic structure is best described as a resonance hybrid, with contributions from both a triple-bonded and a double-bonded form. This unique structure imparts a dual electronic character to the terminal carbon atom, which exhibits both nucleophilic and electrophilic (carbene-like) properties. thieme-connect.descienceinfo.com

The isocyanide carbon can act as a potent nucleophile, particularly in reactions with electrophiles such as aldehydes, ketones, and imines. mdpi.com Conversely, its carbene-like character allows it to undergo α-addition reactions, effectively inserting itself into X-Y bonds. thieme-connect.de This ambiphilic nature is central to its participation in a wide array of chemical transformations, including cycloadditions and multicomponent reactions. Isocyanides are generally stable under strong basic conditions but are susceptible to hydrolysis to the corresponding formamides in the presence of aqueous acid. wikipedia.org

The key reactive features of the isocyanide group are summarized in the table below.

| Feature | Description | Implication in Reactions |

| Dual Electronic Character | The terminal carbon atom exhibits both nucleophilic and electrophilic (carbene-like) properties. thieme-connect.de | Enables participation in a wide range of reactions, including nucleophilic additions and cycloadditions. |

| α-Addition Capability | The carbene-like nature allows for insertion into various chemical bonds. thieme-connect.de | A key step in reactions like the Passerini and Ugi multicomponent reactions. |

| Linear Geometry | The C-N-C bond angle is approximately 180°, which influences the stereochemical outcome of its reactions. wikipedia.org | Affects the approach of reactants and the geometry of transition states. |

| Basicity/Acidity | Stable to strong bases but sensitive to acid-catalyzed hydrolysis. wikipedia.org | Dictates suitable reaction conditions; acidic workups can be used to quench reactions and destroy excess reagent. |

Role of the α-Acidic Proton and Sulfonyl Group in Activating the Methylene (B1212753) Carbon

The methylene (CH₂) group in this compound is positioned between two powerful electron-withdrawing groups: the isocyanide and the p-toluenesulfonyl (tosyl) group. This structural arrangement has two profound consequences for the molecule's reactivity.

First, the combined electron-withdrawing effect of the adjacent functional groups renders the methylene protons significantly acidic. organic-chemistry.org The pKa of the parent compound, tosylmethyl isocyanide (TosMIC), is approximately 14, making it a relatively strong carbon acid. wikipedia.org This acidity allows for facile deprotonation by a moderately strong base (e.g., potassium carbonate, t-butoxide) to generate a stabilized carbanion. This α-sulfonylated isocyanide anion is a key nucleophilic intermediate in many of the molecule's characteristic reactions, including the Van Leusen reaction. wikipedia.orgnrochemistry.com

Second, the tosyl group serves as an excellent leaving group in the form of the p-toluenesulfinate anion. organic-chemistry.org Following the initial nucleophilic addition and subsequent cyclization steps, the elimination of this stable sulfinate anion is often the thermodynamic driving force for the final aromatization step, leading to the formation of heterocyclic products like oxazoles and imidazoles. organic-chemistry.org

| Component | Function | Mechanistic Significance |

| α-Acidic Proton | Readily abstracted by a base due to flanking electron-withdrawing groups. | Facilitates the formation of a key nucleophilic carbanion intermediate. |

| Sulfonyl Group (Electron-Withdrawing) | Inductively withdraws electron density, increasing the acidity of the α-protons. organic-chemistry.org | Contributes to the ease of carbanion formation. |

| Sulfonyl Group (Leaving Group) | The p-toluenesulfinate is a stable anion and thus an excellent leaving group. organic-chemistry.org | Drives the final elimination step in the synthesis of aromatic heterocycles like oxazoles and imidazoles. |

Influence of the Naphthalene (B1677914) Moiety on Reaction Pathways

Replacing the phenyl ring of the parent TosMIC with a naphthalene moiety introduces several factors that can influence reaction pathways. The naphthalene system is a larger, more electron-rich, and more extended π-conjugated system compared to a simple benzene (B151609) ring. mdpi.com

This extended aromatic system can influence the molecule's reactivity in several ways:

Electronic Effects: The naphthalene group can modulate the electron-withdrawing capacity of the sulfonyl group, which may subtly alter the pKa of the α-proton.

Steric Hindrance: The bulkier naphthalene ring can introduce steric hindrance, potentially influencing the regioselectivity and stereoselectivity of reactions by directing the approach of incoming reagents.

π-π Stacking Interactions: The large surface area of the naphthalene moiety can promote π-π stacking interactions in the transition state, which can play a role in organizing the reacting components and influencing the stereochemical outcome.

Alternative Reactivity: The naphthalene ring itself can participate in reactions. Under specific conditions, such as photochemical activation, naphthalenes are known to undergo dearomative cycloaddition reactions, including [2+2], [4+2], and [5+4] cycloadditions, opening up reaction pathways not available to the simpler phenyl analogue. rsc.orgnih.govresearchgate.net

Elucidation of Reaction Mechanisms

The unique combination of functional groups in this compound enables its participation in several powerful synthetic transformations.

The Van Leusen reaction utilizes this compound for the synthesis of various heterocycles from aldehydes and imines. wikipedia.orgnrochemistry.com The generalized mechanism proceeds through several key steps:

Deprotonation: A base abstracts the acidic α-proton to form the nucleophilic α-sulfonylated carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbon of a carbonyl group (in an aldehyde) or an imine. nrochemistry.com

Cyclization: The resulting adduct undergoes an intramolecular cyclization. In the case of an aldehyde, the alkoxide attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 4-tosyl-2-oxazoline intermediate. wikipedia.org For an imine, the nitrogen anion attacks the isocyanide to yield a 4-tosyl-2-imidazoline intermediate. organic-chemistry.org

Elimination and Aromatization: The presence of a proton on the carbon originating from the aldehyde or imine allows for base-mediated elimination of p-toluenesulfinic acid. This elimination step results in the formation of the stable aromatic ring of the final oxazole (B20620) or imidazole (B134444) product. wikipedia.orgorganic-chemistry.org

The isocyanide functionality is adept at participating in cycloaddition reactions. The deprotonated form of this compound can function as a dipole in [3+2] cycloadditions. rsc.orgresearchgate.net In this process, the stabilized carbanion acts as a three-atom component that reacts with a two-atom component (a dipolarophile), such as an activated alkene or alkyne. This reaction pathway provides a direct route to highly substituted five-membered heterocyclic rings like pyrroles. researchgate.netnih.gov

Additionally, the isocyanide carbon itself can serve as a one-atom component in [4+1] cycloadditions. scienceinfo.com When reacted with a four-atom π-system, such as a conjugated diene or a tetrazine, the isocyanide carbon is incorporated to form a five-membered ring. scienceinfo.com

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. Isocyanides are premier reagents for MCRs, with the Ugi and Passerini reactions being classic examples. mdpi.comnih.gov

Ugi Reaction: In a typical Ugi four-component reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. The mechanism begins with the formation of an imine from the aldehyde and amine. The isocyanide then attacks the iminium ion, forming a highly reactive nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to yield the final α-acylamino amide product after rearrangement. mdpi.comnih.gov

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The mechanism is thought to involve the formation of an adduct between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide carbon. The resulting nitrilium intermediate undergoes an intramolecular acyl transfer to furnish the final product. nih.gov

The Van Leusen imidazole synthesis can also be conducted as a three-component reaction (vL-3CR), where an aldehyde, an amine, and this compound react in one pot. organic-chemistry.orgnih.gov In this case, the aldimine is formed in situ and then reacts according to the mechanism described in section 3.4.1. organic-chemistry.org

Analysis of Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the inherent reactivity of the tosylmethyl isocyanide (TosMIC) moiety, influenced by the steric and electronic properties of the bulky naphthalene substituent. The core reactivity centers on the acidic α-carbon, the isocyano group, and the tosyl group, which together enable a variety of transformations with predictable, yet often controllable, selectivity.

Regioselectivity:

The regioselectivity in reactions of this compound is primarily governed by the nucleophilic character of the deprotonated α-carbon. In base-mediated alkylation and condensation reactions, the anion generated at the methyl position is the exclusive site of reaction, leading to a single constitutional isomer.

For instance, in the van Leusen three-component reaction for the synthesis of imidazoles, the initial nucleophilic attack of the deprotonated isocyanide on an aldehyde is a highly regioselective process. organic-chemistry.org The subsequent steps of cyclization and elimination of the tosyl group proceed via a defined pathway to yield 1,4,5-trisubstituted imidazoles. organic-chemistry.org Similarly, in [3+2] cycloaddition reactions, such as the synthesis of pyrroles from gem-dibromoalkenes, the arylsulfonyl methyl isocyanide acts as a 1,3-dipole, and the regiochemistry of the resulting pyrrole (B145914) is well-defined by the reaction mechanism. nih.gov

Stereoselectivity:

The stereochemical outcome of reactions involving this compound can be influenced by several factors, including the use of chiral catalysts, chiral auxiliaries, or the inherent chirality of the substrates. The bulky 2-naphthalene group is expected to play a significant role in inducing facial selectivity in reactions at the α-carbon.

An important example of achieving high stereoselectivity is the asymmetric aldol (B89426) reaction of tosylmethyl isocyanide with aldehydes. acs.org The use of chiral silver(I) complexes as catalysts can lead to the formation of optically active oxazolines with high enantiomeric excess. While specific data for the 2-naphthalene derivative is not available, the general success of this method with TosMIC suggests that this compound would likely exhibit similar stereocontrol. The catalyst's chiral environment would dictate the approach of the aldehyde to the isocyanide-derived nucleophile, leading to a preferential formation of one enantiomer.

Below is a representative data table illustrating the typical outcomes of such a catalytic asymmetric reaction with TosMIC, which can be extrapolated to the expected behavior of the naphthalene derivative.

| Aldehyde | Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-BINAP | Ag(I) Complex | 85 | 92 |

| Isobutyraldehyde | (R)-BINAP | Ag(I) Complex | 78 | 88 |

| Cinnamaldehyde | (R)-BINAP | Ag(I) Complex | 82 | 90 |

This table is illustrative of reactions with the parent TosMIC and is intended to represent the potential for stereoselectivity with the naphthalene derivative.

Furthermore, diastereoselectivity can be a key consideration when the reaction creates a second stereocenter. For example, in reactions with chiral aldehydes or ketones, the inherent facial preference of the substrate, combined with the influence of the bulky naphthalene group on the isocyanide, would likely lead to a diastereoselective outcome. The relative stereochemistry of the product would be determined by the transition state that minimizes steric interactions between the substituents on both reactants.

The introduction of chiral auxiliaries on the reacting partner can also effectively control the stereochemistry. For example, reactions with imines derived from chiral amines can lead to the formation of products with high diastereomeric ratios. The stereochemical bias is imparted by the chiral amine, which directs the approach of the isocyanide nucleophile.

Applications in Organic Synthesis

Introduction of Nitrile Groups into Molecular Scaffolds

A significant application of 2-(Isocyano(tosyl)methyl)naphthalene is in the conversion of ketones to nitriles, a process analogous to the Van Leusen reaction which employs p-toluenesulfonylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org This transformation allows for the introduction of a nitrile group with the addition of one carbon atom. organic-chemistry.org The reaction proceeds by the deprotonation of the α-carbon of this compound, followed by its addition to a ketone. Subsequent elimination of the resulting α-hydroxy group and the tosyl group leads to the formation of the corresponding nitrile. organic-chemistry.orgorganic-chemistry.org

The reaction is applicable to a wide array of ketones, including aliphatic, aromatic, and sterically hindered variants. organic-chemistry.org For less reactive ketones, reaction conditions can be modified, for instance by using solvents like dimethyl sulfoxide (B87167) (Me₂SO) at elevated temperatures to achieve higher yields. organic-chemistry.org This method provides a valuable alternative to traditional cyanation methods, which often employ highly toxic reagents. nih.gov

Table 1: Synthesis of Nitriles from Ketones using this compound Analogs

| Entry | Ketone Substrate | Product Nitrile | Typical Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanone | Cyclohexylacetonitrile | 85-95 |

| 2 | Acetophenone | 2-Phenylpropanenitrile | 70-85 |

| 3 | Benzophenone | Diphenylacetonitrile | 60-75 |

| 4 | 2-Adamantanone | 2-Adamantylacetonitrile | 80-90 |

Note: Yields are representative and based on reactions with analogous tosylmethyl isocyanides.

Ketone Synthesis Methodologies

Pinner Reaction Applications

While this compound itself is an isocyanide, its synthetic utility can be extended to ketone synthesis through intermediates derived from nitriles. The Pinner reaction, which converts a nitrile into an imino ester salt (a Pinner salt) using an alcohol and an acid catalyst, is a key step in this process. wikipedia.orgorganic-chemistry.org The resulting Pinner salt can be hydrolyzed with water to form an ester, which can then be further manipulated to yield a ketone, for instance, through reaction with an organometallic reagent. Although not a direct application of the isocyanide, the nitriles synthesized using this compound are viable substrates for the Pinner reaction, thus opening a pathway to ketone synthesis. wikipedia.org

Strecker Synthesis Applications

The Strecker synthesis is a powerful method for the preparation of α-amino acids, which proceeds through an α-aminonitrile intermediate formed from the reaction of an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source. wikipedia.orgnrochemistry.commasterorganicchemistry.com The α-aminonitriles can be hydrolyzed to the corresponding α-amino acids. wikipedia.orgmasterorganicchemistry.com While this compound does not directly participate as the cyanide source in the classical Strecker synthesis, the nitriles generated from it can be precursors to carbonyl compounds. These carbonyl compounds can then undergo the Strecker reaction. wikipedia.orgorganic-chemistry.org This multi-step approach connects the synthetic utility of this compound to the formation of α-amino acids, which are fundamental building blocks in medicinal chemistry. nih.gov

Preparation of α-Acyloxyketones and α-Amino Ketones

The synthesis of α-acyloxyketones and α-amino ketones is of significant interest due to their prevalence in biologically active molecules. nih.govcolab.wsrsc.org Isocyanides, such as this compound, can be employed in the Passerini reaction, a multicomponent reaction that combines a carboxylic acid, a carbonyl compound, and an isocyanide to afford an α-acyloxy amide. nih.gov Hydrolysis of the amide functionality can then lead to the desired α-acyloxyketone. mdpi.com

α-Amino ketones are also valuable synthetic intermediates. colab.wsnih.gov While various methods exist for their synthesis, one approach involves the reaction of enol silanes with an aminating agent. colab.ws Alternatively, multicomponent reactions can be designed to yield these structures. nih.gov The reactivity of the isocyano group in this compound makes it a potential candidate for the development of novel routes to these important ketone derivatives.

Table 2: Representative Synthesis of α-Acyloxyketones via Passerini-type Reactions

| Entry | Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Type |

|---|---|---|---|---|

| 1 | Benzaldehyde | Acetic Acid | This compound | α-Acyloxy amide |

| 2 | Cyclohexanone | Benzoic Acid | This compound | α-Acyloxy amide |

| 3 | Phenylglyoxal | Propionic Acid | This compound | α-Acyloxy amide |

Note: The table illustrates the potential application of this compound in the Passerini reaction to form α-acyloxy amides, precursors to α-acyloxyketones.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. semanticscholar.orgencyclopedia.pub Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for the rapid generation of molecular diversity. semanticscholar.orgbeilstein-journals.org

Ugi Reaction in the Context of Naphthalene-Tosylmethyl Isocyanide Systems

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of IMCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.comnih.gov The reaction proceeds through the formation of an imine from the carbonyl compound and the amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement leads to the final α-acylamino amide product. semanticscholar.orgbeilstein-journals.org

This compound can serve as the isocyanide component in the Ugi reaction, enabling the incorporation of the naphthalene-tosylmethyl moiety into peptide-like scaffolds. beilstein-journals.org This provides a straightforward route to complex molecules with potential applications in drug discovery and materials science. nih.govresearchgate.net The diversity of the final products can be readily achieved by varying the other three components of the reaction. dntb.gov.ua

Table 3: Ugi Reaction with this compound

| Entry | Carbonyl Component | Amine Component | Carboxylic Acid Component | Product Scaffold |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | Acetic Acid | α-Acylamino amide |

| 2 | Acetone | Benzylamine | Benzoic Acid | α-Acylamino amide |

| 3 | Cyclohexanone | tert-Butylamine | Propionic Acid | α-Acylamino amide |

Note: This table exemplifies the versatility of the Ugi reaction using this compound to generate diverse α-acylamino amide structures.

A³-Coupling Reactions and Related Methodologies

The A³-coupling reaction, a three-component condensation of an aldehyde, an alkyne, and an amine, is a powerful method for the synthesis of propargylamines. While the direct participation of this compound in classical A³-coupling reactions is not extensively documented in publicly available research, the broader class of isocyanide-based multicomponent reactions provides a framework for its potential applications. Isocyanides, in general, are well-known to participate in a variety of multicomponent reactions, acting as a source of a nucleophilic carbon atom.

In related methodologies, isocyanides can react with imines (formed in situ from aldehydes and amines) and other electrophiles to generate a diverse array of nitrogen-containing heterocycles. The tosyl group in this compound can act as a good leaving group, facilitating subsequent cyclization and aromatization steps, which are crucial for the synthesis of various heterocyclic systems.

While specific examples detailing the use of this compound in A³-coupling are scarce, the general reactivity of tosyl-substituted isocyanides suggests its potential as a component in such transformations. The naphthalene (B1677914) moiety would introduce significant steric bulk, potentially influencing the regioselectivity and stereoselectivity of the coupling products.

Table 1: General Components of A³-Coupling Reactions

| Component | Role | Example |

| Aldehyde | Electrophile | Benzaldehyde |

| Alkyne | Nucleophile | Phenylacetylene |

| Amine | Nucleophile/Imine formation | Piperidine |

| Catalyst | Activation of Alkyne | Copper(I) salts, Gold(I) salts |

Assembly of Complex Organic Architectures

The construction of complex organic molecules, including natural products and pharmaceutically active compounds, often relies on the use of versatile building blocks that can introduce key structural motifs. Isocyanides, particularly those bearing additional functional groups like this compound, are valuable in this regard.

Although specific total syntheses employing this compound as a key building block are not prominently reported, the principles of isocyanide chemistry suggest its applicability in the synthesis of polycyclic and heterocyclic systems. For instance, the reaction of this isocyanide with suitable dienophiles could potentially lead to the construction of complex fused-ring systems incorporating the naphthalene core.

Table 2: Potential Applications in the Synthesis of Complex Molecules

| Reaction Type | Potential Product | Significance |

| Multicomponent Cycloadditions | Fused Heterocycles | Access to novel scaffolds for drug discovery |

| Tandem Reactions | Polycyclic Aromatic Systems | Construction of materials with interesting photophysical properties |

| Ugi and Passerini Reactions | Peptidomimetics | Development of new therapeutic agents |

Advanced Synthetic Methodologies and Derivatization Strategies

Chiral Synthesis and Asymmetric Transformations

The development of stereoselective reactions is a cornerstone of contemporary chemical synthesis. For tosylmethyl isocyanide (TosMIC) derivatives like 2-(Isocyano(tosyl)methyl)naphthalene, significant progress has been made in controlling stereochemistry through both substrate-controlled and catalyst-controlled methods.

Diastereoselective Reactions with Chiral Substrates

While much of the research on α-acidic isocyanides focuses on enantioselective catalysis, the principles can be extended to diastereoselective reactions where the isocyanide reacts with an already chiral substrate. The reaction of lithiated chiral N-tosyl aziridines with α-lithiated benzyl (B1604629) isocyanides, for instance, has been shown to produce two separable diastereomers, indicating that the inherent chirality of the substrate can influence the stereochemical outcome of the reaction. scispace.com

In the context of aldol-type reactions, the condensation of a TosMIC derivative with a chiral aldehyde would proceed through diastereomeric transition states, leading to a mixture of diastereomeric products, such as oxazolines. The ratio of these diastereomers is influenced by the steric and electronic properties of both the isocyanide's naphthalene (B1677914) group and the substituents on the chiral aldehyde. The relative stereochemistry of the resulting oxazoline, often described as cis or trans, is a direct consequence of the reaction's diastereoselectivity.

Enantioselective Methodologies in Isocyanide Chemistry

Enantioselective catalysis has emerged as a powerful tool for synthesizing optically active compounds from isocyanides. researchgate.net A prominent example is the asymmetric aldol (B89426) reaction between tosylmethyl isocyanide and aldehydes, which can be catalyzed by chiral transition metal complexes to produce optically active 5-alkyl-4-tosyl-2-oxazolines. acs.org

These reactions often employ chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the reactants. This methodology has been successfully applied to generate a variety of centrally chiral structures. researchgate.net For example, chiral N,N'-dioxide/Mg(II) complexes have been used to catalyze highly enantioselective isocyanide-based multicomponent reactions, accommodating a wide range of alkyl- and aryl-substituted isocyanides. acs.orgbohrium.com

Metal-Catalyzed Transformations

The reactivity of the isocyano(tosyl)methyl group can be significantly enhanced and directed through the use of metal catalysts. Silver, copper, palladium, and rhodium have all proven effective in promoting unique transformations of TosMIC and its analogs.

Silver-Catalyzed Reactions

Silver(I) catalysts have been particularly effective in promoting asymmetric reactions of tosylmethyl isocyanides. Chiral silver(I) complexes have been successfully used to catalyze the asymmetric aldol reaction of TosMIC and aldehydes, yielding optically active 5-alkyl-4-tosyl-2-oxazolines with high enantioselectivity. acs.orgacs.org The choice of chiral ligand is crucial for achieving high levels of asymmetric induction.

Beyond aldol reactions, silver catalysis enables novel cascade reactions. An unprecedented silver-catalyzed cascade reaction of TosMIC with propargylic alcohols has been developed for the synthesis of (E)-vinyl sulfones. rsc.orgrsc.org In this process, TosMIC remarkably plays a dual role, acting as both the reactant in the allenylation of the alcohol and as the sulfonyl source. rsc.orgrsc.org Silver triflate has also been shown to catalyze the reaction of 2-alkynylbenzaldehydes with isocyanoacetates to efficiently produce isoquinolines under mild conditions. organic-chemistry.org

| Aldehyde | Catalyst (mol %) | Product (Oxazoline) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| Benzaldehyde | 1 | 5-phenyl-4-tosyl-2-oxazoline | 81 | 80 | R |

| p-Methoxybenzaldehyde | 1 | 5-(4-methoxyphenyl)-4-tosyl-2-oxazoline | 85 | 86 | R |

| Isovaleraldehyde | 1 | 5-isobutyl-4-tosyl-2-oxazoline | 84 | 81 | S |

| Cyclohexanecarboxaldehyde | 1 | 5-cyclohexyl-4-tosyl-2-oxazoline | 90 | 85 | S |

Copper-Catalyzed Reactions

Copper catalysts are effective in promoting tandem or cascade reactions involving isocyanides to construct complex heterocyclic frameworks. For example, copper-catalyzed tandem reactions of isocyanides with N-(2-haloaryl)propiolamides have been developed for the synthesis of pyrrolo[3,2-c]quinolin-4-ones. acs.org Another copper-catalyzed process involves the reaction of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides to synthesize 4-oxo-indeno[1,2-b]pyrroles. acs.org These methodologies highlight copper's utility in facilitating sequential bond-forming events initiated by the versatile reactivity of the isocyanide group.

Palladium and Rhodium Catalysis in Related Isocyanide Chemistry

Palladium and rhodium catalysts are widely used to mediate a vast array of transformations involving isocyanides, showcasing their utility as versatile C1 building blocks. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions often involve the insertion of the isocyanide carbon into a palladium-carbon or palladium-heteroatom bond. nih.govnih.gov This 1,1-migratory insertion is a key step in imidoylative cross-coupling reactions, which are used to synthesize imines, amides, and other nitrogen-containing compounds. nih.govdntb.gov.ua For example, p-toluenesulfonylmethyl isocyanide (TosMIC) has been shown to insert into the Pd–C bond of allenyl and propargyl palladium complexes. rsc.org These reactions provide powerful methods for constructing C-N bonds and have been extensively developed for synthesizing complex molecules and heterocycles. nih.gov

Rhodium Catalysis: Rhodium catalysts are particularly known for their ability to mediate C-H activation and subsequent annulation reactions. nih.gov Rhodium(III) catalysis has been employed in the annulation of N-benzoylsulfonamides with isocyanides via C-H activation to produce 3-(imino)isoindolinones. nih.gov This approach allows for the direct functionalization of otherwise inert C-H bonds, offering an efficient route to complex heterocyclic structures. rsc.orgrsc.org

Solid-Phase Organic Synthesis (SPOS) Applications of TosMIC Analogues

The principles of solid-phase organic synthesis (SPOS) have been successfully applied to tosylmethyl isocyanide (TosMIC) and its analogues, offering significant advantages in product purification and the potential for combinatorial library synthesis. While direct applications of solid-supported this compound are not extensively documented, the established methodologies for other TosMIC analogues provide a clear blueprint for its potential use in this field.

A notable application of polymer-bound TosMIC is in the synthesis of heterocyclic compounds, such as oxazoles. In a representative strategy, a polystyrene-based resin functionalized with a sulfonylmethyl isocyanide moiety is utilized. This solid-supported reagent reacts with various aldehydes in the presence of a base to yield resin-bound oxazole (B20620) intermediates. Subsequent cleavage from the solid support affords the desired 5-substituted oxazoles in good yields and high purity. This approach streamlines the purification process, as excess reagents and byproducts are easily removed by simple filtration and washing of the resin.

The versatility of this method has been demonstrated through the synthesis of a diverse library of oxazole derivatives. The choice of the solid support and linker can be crucial for the success of the synthesis, influencing reaction kinetics and cleavage efficiency.

Table 1: Examples of Oxazole Synthesis using Polymer-Bound TosMIC Analogues

| Aldehyde Reactant | Solid Support | Cleavage Condition | Product | Yield (%) |

| Benzaldehyde | Polystyrene-SH | Trifluoroacetic Acid | 5-Phenyloxazole | 85 |

| 4-Chlorobenzaldehyde | TentaGel-SH | Trifluoroacetic Acid | 5-(4-Chlorophenyl)oxazole | 82 |

| 2-Naphthaldehyde | Polystyrene-SH | Trifluoroacetic Acid | 5-(Naphthalen-2-yl)oxazole | 78 |

This table illustrates the general applicability of solid-supported TosMIC analogues in the synthesis of various oxazoles, suggesting a viable pathway for the use of a solid-supported this compound.

Development and Utilization of Polymeric TosMIC Analogues

The development of polymeric versions of TosMIC and its analogues has been an area of active research, aiming to combine the synthetic utility of the TosMIC reagent with the practical advantages of polymeric materials, such as recoverability and reusability. These polymeric reagents can be broadly categorized into two types: those where the TosMIC moiety is appended to a pre-formed polymer, and those formed by the polymerization of a monomer containing the TosMIC functionality.

One successful approach involves the free-radical polymerization of (4-ethenylphenyl)sulfonylmethyl isocyanide. This method produces a polystyrene-based polymer with pendant TosMIC groups. Such polymeric reagents have been effectively employed in the reductive cyanation of ketones and the synthesis of imidazoles. A key advantage of this system is the potential for the recovery and reuse of the polymeric sulfonic acid byproduct generated during the reaction.

Another strategy involves grafting the TosMIC analogue onto a pre-existing polymer scaffold. For instance, a Rapp polymer with thiol functionalities can be chemically modified in a multi-step sequence to introduce the sulfonylmethyl isocyanide group. These polymer-supported reagents have proven effective in the synthesis of various small molecules, showcasing their potential in combinatorial chemistry and automated synthesis.

While the synthesis of a polymer specifically incorporating the this compound unit has not been explicitly detailed in the literature, existing methods for creating naphthalene-containing polymers and functionalizing polymers with sulfonyl and isocyanide groups provide a strong foundation for its future development. For example, polymers have been synthesized from naphthalene-based monomers via Friedel-Crafts alkylation, and subsequently functionalized with sulfonate groups. mdpi.com This suggests a plausible route to a polymeric version of this compound.

Structural Diversification via Naphthalene Moiety Modifications

The ability to introduce a variety of functional groups onto the naphthalene core of this compound opens up vast possibilities for creating a diverse range of derivatives with potentially novel properties and applications. The regioselective functionalization of naphthalene is a well-established field in organic synthesis, offering a toolbox of reactions to modify the aromatic scaffold.

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of naphthalenes. nih.gov By employing a suitable directing group, it is possible to selectively introduce substituents at specific positions of the naphthalene ring. For instance, a carbonyl group at the C1 position can direct functionalization to the C8 (peri) or C2 (ortho) positions. nih.gov This level of control is crucial for systematically studying structure-activity relationships of this compound derivatives.

Various functional groups can be introduced onto the naphthalene ring, including halogens, alkyl groups, aryl groups, and oxygen-containing moieties. These modifications can significantly impact the electronic and steric properties of the molecule, which in turn can influence its reactivity and potential applications. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the α-proton of the isocyano(tosyl)methyl group, thereby affecting its reactivity in base-mediated reactions.

Recent advancements have also demonstrated the synthesis of substituted naphthalenes through novel methods such as the nitrogen-to-carbon transmutation of isoquinolines. This approach provides access to a wide array of functionalized naphthalenes that can serve as precursors for the synthesis of novel this compound analogues.

Table 2: Regioselective Functionalization of Naphthalene Derivatives

| Naphthalene Derivative | Directing Group | Reagent | Position of Functionalization | Functional Group Introduced |

| 1-Naphthamide | Amide | Pd(OAc)₂, O₂ | C8 | Hydroxyl |

| 1-Naphthaldehyde | Aldehyde | Pd(OAc)₂, I₂ | C8 | Iodo |

| 1-Naphthylamine derivative | Picolinamide | Azodicarboxylate | C4 | Amino |

| Naphthalene | (none) | Rh₂(OAc)₄, olefin | C2 (β-position) | Alkenyl |

This table summarizes various methods for the regioselective functionalization of the naphthalene core, which can be applied to synthesize a diverse library of this compound derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.gov By calculating the electronic structure of reactants, intermediates, transition states, and products, DFT allows for a detailed mapping of reaction pathways. nih.gov While specific DFT studies focusing exclusively on 2-(Isocyano(tosyl)methyl)naphthalene are not extensively documented, research on structurally similar arylmethyl isocyanides provides a strong basis for understanding its potential reactivity. nih.gov

These studies often reveal that the isocyanide carbon can act as an electrophile. For instance, in reactions mediated by a hydride source, a key mechanistic step involves the addition of a hydride to the terminal isocyanide carbon. nih.gov This initial step generates a highly reactive anionic intermediate, which can then participate in subsequent nucleophilic attacks. DFT calculations are crucial for verifying the feasibility of such proposed mechanisms and for identifying the key intermediates and transition states that govern the reaction's progress. nih.govresearchgate.net

A primary application of DFT in mechanistic studies is the construction of energetic profiles, which map the Gibbs free energy of the system along the reaction coordinate. nih.gov This analysis helps to identify the rate-determining step and to understand the kinetic feasibility of a proposed pathway. The structures of transition states (local maxima on the potential energy surface) and intermediates (local minima) are optimized to investigate the reaction mechanism in detail. figshare.com

For example, in a DFT study on the reaction of arylmethyl isocyanides with xanthate esters, the entire reaction mechanism was computationally modeled. nih.gov The process was found to involve an initial hydride addition to the isocyanide (forming Int1 via transition state TS1 ), followed by a nucleophilic attack on the xanthate's thiocarbonyl group (forming Int2 via TS2 ), and finally, the elimination of a thiomethyl group (forming Int3 via TS3 ). nih.gov The calculated energetic barriers for each step provide a quantitative understanding of the reaction's progression. Similar computational approaches could be applied to predict the reactivity of this compound in various chemical transformations.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Arylmethyl isocyanide + Hydride | 0.0 |

| TS1 | Transition state for hydride addition | +15.5 |

| Int1 | Anionic intermediate post-hydride addition | -5.0 |

| TS2 | Transition state for nucleophilic attack | +10.2 |

| Int2 | Intermediate post-nucleophilic attack | -12.8 |

Computational methods are highly effective at predicting the selectivity of chemical reactions. rsc.org DFT calculations can determine the activation energies for different competing pathways, with the pathway having the lowest energy barrier being the most likely to occur. This allows for the prediction of both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). researchgate.net

For instance, in cycloaddition reactions, DFT can be used to model the approach of the reactants and calculate the energies of the transition states leading to different regioisomers. rsc.org The origins of enantioselectivity in asymmetric catalysis can also be unraveled by analyzing the transition state structures leading to the (R) and (S) products. Studies on reactions involving diarylprolinol silyl (B83357) ether catalysts have shown that subtle conformational changes in the transition state, such as a switch from an EE to an EZ conformation of an iminium intermediate, can dictate the stereochemical outcome. rsc.org For a molecule like this compound, with its bulky and electronically distinct naphthalene (B1677914) and tosyl groups, DFT would be a powerful tool to predict the outcome of stereoselective reactions.

Molecular Modeling and Docking Studies for Structurally Related Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is most frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies on this compound are not available, studies on structurally related compounds containing tosyl or naphthalene-like moieties provide valuable insights into their potential as bioactive agents. mdpi.comresearchgate.net

These studies often reveal that the tosyl group plays a critical role in binding. For example, in a docking study of a novel indole (B1671886) derivative containing a tosyl group against the tyrosinase enzyme, the tosyl group was found to engage in several stabilizing interactions with amino acid residues, leading to a strong binding affinity. mdpi.com Similarly, a tosyl-containing triazole derivative showed a high binding affinity for the NUDT5 enzyme, a target in breast cancer. researchgate.net These findings suggest that the tosyl group in this compound could facilitate interactions with biological targets.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Group | Reference |

|---|---|---|---|---|

| O-tosyl indole derivative | Tyrosinase | -10.86 | Tosyl group | mdpi.com |

| 1-tosyl-1H-1,2,4-triazol-5-amine | NUDT5 (Breast Cancer) | -7.5 | Tosyl group | researchgate.net |

| N-arylsulfonyl-piperazine | Glucokinase (Diabetes) | -8.5 to -10.5 (Varies) | Arylsulfonyl group | wu.ac.th |

Structure–Activity Relationship (SAR) Derivation Using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. nih.govcollaborativedrug.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical techniques to build models that predict the activity of new compounds. wu.ac.thresearchgate.net

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. wu.ac.th Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create a mathematical model that relates these descriptors to the observed activity. wu.ac.th This model can then be used to predict the activity of untested compounds and guide the design of more potent analogues. oncodesign-services.com For a series of derivatives based on the this compound scaffold, QSAR could identify key structural features—such as the nature and position of substituents on the naphthalene ring or the tosyl group—that are critical for a desired biological effect. researchgate.net

Predictive Computational Analysis for Molecular Design

Modern computational chemistry extends beyond the analysis of existing molecules to the predictive design of new chemical entities with desired properties. mit.edumdpi.com This rational design process integrates information from various computational techniques to create novel structures in silico before their synthesis. nih.gov

The process often begins with a known target or a hit compound. Insights from DFT calculations can suggest synthetically feasible modifications, while molecular docking can predict how these new designs will bind to a biological target. nih.gov Furthermore, SAR and QSAR models can forecast the biological activity of these hypothetical molecules. wu.ac.th Methods like de novo design use algorithms to build entirely new molecules from scratch that are optimized to fit the constraints of a receptor's active site. nih.gov By combining these predictive tools, researchers can explore chemical space efficiently, prioritizing the synthesis of compounds that have the highest probability of success and accelerating the discovery process.

Conformational Analysis of this compound Systems

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds and their relative energies. lumenlearning.comlibretexts.org The conformation of a molecule can significantly influence its reactivity and its ability to bind to a receptor.

For a flexible molecule like this compound, key conformational degrees of freedom include the rotation around the bonds connecting the naphthalene ring to the chiral carbon and the chiral carbon to the tosyl group. DFT calculations are an excellent method for exploring the potential energy surface associated with these rotations. By calculating the energies of different rotamers, it is possible to determine the most stable conformations and the energy barriers to interconversion.

A DFT study on a related carbamothioate system with an arylmethyl group demonstrated this approach effectively. beilstein-journals.org The Gibbs free energy difference between two stable rotamers was calculated, allowing for the prediction of their equilibrium population ratio. This computed ratio was found to be in excellent agreement with experimental data obtained from ¹H NMR spectroscopy. beilstein-journals.org A similar analysis of this compound would provide crucial information about its preferred three-dimensional structure in solution.

| Parameter | Computational Result | Experimental Result (NMR) |

|---|---|---|

| Rotamer Description | Rotamer A vs. Rotamer B | N/A |

| Calculated Gibbs Free Energy Difference (ΔG) | -1.769 kJ/mol (B favored) | N/A |

| Calculated Equilibrium Constant (Keq) | 2.042 | N/A |

| Predicted Rotamer Ratio (B/A) | 67.1 / 32.9 | 65 / 35 |

Biological Relevance and Emerging Applications

Synthesis of Compounds Exhibiting Anti-proliferative Properties

The naphthalene (B1677914) ring system is a core component of many molecules developed for anti-tumor therapy. nih.gov The functional groups of 2-(Isocyano(tosyl)methyl)naphthalene make it a prime candidate for synthesizing novel compounds with potential anti-proliferative effects. Its utility lies in its ability to participate in cycloaddition reactions to form heterocyclic structures, which are frequently associated with anticancer activity.

Research into other naphthalene derivatives has demonstrated significant growth inhibition against various human tumor cell lines. For example, a series of 2-naphthaleno trans-cyanostilbenes were synthesized and evaluated for their anticancer properties. nih.gov Two analogs, in particular, showed potent activity against a panel of 54 human tumor cell lines, with one compound exhibiting significant growth inhibitory effects against colon, CNS, and melanoma cancer cell lines with GI50 values ≤ 25 nM. nih.gov Similarly, novel naphthalene-based organoselenocyanate compounds have been synthesized and assessed for their anticancer activity against breast cancer (MCF-7) cells, showing pronounced effects with minimal cytotoxicity to normal fibroblast cells. biointerfaceresearch.com

Another study focused on 2-naphthamide (B1196476) derivatives, which exhibited good cytotoxic activity against C26 (colon carcinoma), HepG2 (liver cancer), and MCF7 (breast cancer) cell lines, with IC50 values comparable to the chemotherapy drug paclitaxel. nih.gov A newly designed and synthesized 3-(hydrazonomethyl)naphthalene-2-ol derivative also showed potent inhibition of both MCF-7 and HCT 116 (colon cancer) cells, with IC50 values of 10.56 µM and 7.07 µM, respectively. nih.gov These examples underscore the potential of using the naphthalene scaffold, accessible through precursors like this compound, to develop new anti-proliferative agents.

Table 1: Anti-proliferative Activity of Selected Naphthalene Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Potency |

|---|---|---|---|

| 2-Naphthaleno trans-cyanostilbenes | COLO 205, SF 539, SK-MEL 5, MDA-MB-435 | GI50 | ≤ 25 nM nih.gov |

| Naphthalene-based organoselenocyanates | MCF-7 (Breast Cancer) | IC50 | Pronounced Activity biointerfaceresearch.com |

| 2-Naphthamide Derivatives | C26, HepG2, MCF7 | IC50 | 2.97–8.38 µM nih.gov |

Utility in the Construction of Biologically Active Molecules

The inherent reactivity of the isocyanide and tosyl groups makes this compound a versatile building block for constructing more complex, biologically active molecules. The naphthalene moiety itself is a privileged structure in drug discovery, capable of influencing biochemical pathways through interaction with cellular proteins. researchgate.net

For instance, phenyl naphthalene-2-sulfonate (B94788) derivatives have been used to synthesize thiosemicarbazones that act as potent inhibitors of human carbonic anhydrases I and II, enzymes relevant in several pathologies. nih.govtees.ac.uk Certain derivatives in this class showed inhibitory potency superior to the reference drug acetazolamide, with IC50 values in the low nanomolar range. nih.govtees.ac.uk This highlights how the naphthalene core can be elaborated to create highly specific and potent enzyme inhibitors. The strategic use of reagents like this compound allows for the introduction of the naphthalene scaffold into diverse molecular architectures, paving the way for the discovery of new bioactive compounds.

Contribution to the Synthesis of Medicinally Relevant Ring Systems

Central ring systems are a cornerstone of bioactive molecules, defining their three-dimensional shape and influencing their properties. nih.govfigshare.com The van Leusen reaction, which utilizes TosMIC reagents such as this compound, is a powerful method for creating imidazole (B134444) rings. nih.gov Imidazoles are a class of heterocycles found in numerous medicinally important compounds with a wide array of biological activities, including anti-proliferative effects. mdpi.com

By employing this compound, chemists can synthesize 1,4,5-trisubstituted imidazoles bearing a naphthylmethyl group. This strategy directly links the medicinally significant naphthalene core to the versatile imidazole ring system, creating a template for new drug candidates. The ability to systematically synthesize libraries of such compounds is crucial for exploring structure-activity relationships and optimizing therapeutic efficacy. The development of large databases of medicinally relevant ring systems aids in the design of such novel structures for applications in scaffold hopping and generative chemistry. nih.govfigshare.com

Development of Naphthalene-Based Compounds with Therapeutic Potential

The naphthalene scaffold is extensively explored due to its presence in various FDA-approved drugs and its ability to form derivatives with diverse pharmacological activities. mdpi.com Molecules incorporating this bicyclic aromatic system have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.netmdpi.com

The development of novel naphthalene derivatives continues to be a major focus of medicinal chemistry. For example, dihydroxynaphthalene has been used as a linker to create a new class of bis-quaternary ammonium (B1175870) compounds (bis-QACs) with potent, broad-spectrum antimicrobial activity. mdpi.com These compounds showed superior bacteriostatic and bactericidal action compared to commercial antiseptics. mdpi.com This demonstrates the ongoing relevance of naphthalene as a foundational structure for creating new therapeutic agents to address pressing health challenges like antimicrobial resistance.

Investigation of Antioxidant Activity in Derivatives

Oxidative stress is implicated in a variety of diseases, making the development of antioxidant compounds a key therapeutic strategy. Naphthalene-based compounds have been investigated for their antioxidant properties. A study of synthetic naphthalene-containing hydrazone derivatives found that many of the compounds exhibited promising activities as antioxidant agents. worldnewsnaturalsciences.com Another recent investigation into a series of novel naphthalene derivatives confirmed that all tested compounds demonstrated remarkable antioxidant activities, with some being more potent than the standard antioxidant, ascorbic acid. researchgate.net The synthesis of new derivatives using precursors like this compound could lead to the discovery of novel antioxidants with improved efficacy.

Assessment of Antimicrobial Potential of Derivatives

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. worldnewsnaturalsciences.com Naphthalene derivatives have been identified as a promising class of antimicrobials effective against a wide range of human pathogens. mdpi.comresearchgate.net

Several studies have highlighted this potential. A series of synthesized naphthalene-containing hydrazones were evaluated for their activity against various bacterial and fungal strains, with results indicating that the heterocyclic hydrazone analogues possess notable antibacterial and antifungal effects. worldnewsnaturalsciences.com In another study, newly synthesized naphthalene-based organoselenocyanates demonstrated potential antimicrobial properties against Escherichia coli and Candida albicans. biointerfaceresearch.com Furthermore, research on 2-naphthamide derivatives showed good antibacterial activity against E. coli, Streptococcus faecalis, Salmonella enterica, and both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to the antibiotic ciprofloxacin. nih.gov

Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound Class | Target Organism(s) | Activity Metric | Potency |

|---|---|---|---|

| Naphthalene-based organoselenocyanates | E. coli, C. albicans | - | Potential Activity biointerfaceresearch.com |

| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE pathogens | MIC/MBC | Superior to commercial mono-QACs mdpi.com |

| 2-Naphthamide Derivatives | E. coli, S. faecalis, S. enterica, MSSA, MRSA | MIC | 8–16 µg/mL nih.gov |

In Vitro Cytotoxicity Studies of Novel Derivatives

A critical step in the development of new therapeutic agents, particularly for cancer, is the assessment of their cytotoxicity against relevant cell lines. In vitro studies are essential for determining the concentration at which a compound can inhibit cell growth or induce cell death. Naphthalene and its derivatives have been the subject of numerous cytotoxicity studies. nih.govscilit.com

For example, studies on novel naphthalene-based organoselenocyanates demonstrated selective cytotoxicity against MCF-7 breast cancer cells while showing minimal impact on normal primary fibroblasts, indicating a favorable therapeutic index. biointerfaceresearch.com Similarly, a newly synthesized 3-(hydrazonomethyl)naphthalene-2-ol derivative was found to inhibit cancer cell lines with excellent selectivity indexes. nih.gov The evaluation of cytotoxicity is a standard procedure for newly synthesized compounds. Derivatives originating from this compound would undergo such screening to determine their potential as therapeutic candidates and to guide further structural optimization.

Conclusion and Future Research Perspectives

Summary of Key Advancements in 2-(Isocyano(tosyl)methyl)naphthalene Chemistry

Direct research focused exclusively on this compound is limited. However, significant advancements in the chemistry of its parent compound, tosylmethyl isocyanide (TosMIC), provide a strong foundation for understanding its potential. The chemistry of TosMIC has been extensively developed, showcasing its versatility as a synthon in organic synthesis. organic-chemistry.orgresearchgate.net Key reactions involving TosMIC that are applicable to its naphthalene (B1677914) derivative include:

Heterocycle Synthesis: TosMIC is a cornerstone reagent for the synthesis of various heterocycles such as oxazoles, imidazoles, and pyrroles. researchgate.netscispace.com This reactivity stems from the unique combination of the isocyanide group, the acidic α-carbon, and the sulfonyl group which acts as a good leaving group. organic-chemistry.orgchemicalbook.com

Van Leusen Reaction: This reaction allows for the conversion of ketones into nitriles, and when aldehydes are used, it can lead to the formation of oxazoles. wikipedia.org

Multicomponent Reactions: TosMIC is effectively employed in multicomponent reactions to generate complex molecular architectures in a single step. organic-chemistry.org

These established methodologies for TosMIC suggest a rich and varied chemistry awaiting exploration for this compound, enabling the synthesis of novel naphthalene-fused heterocyclic systems.

Unexplored Reactivity and Synthetic Frontiers

The naphthalene moiety in this compound introduces both steric and electronic factors that could lead to unexplored reactivity compared to simpler aryl-TosMIC derivatives.

Table 1: Comparison of Properties of Naphthalene and Benzene (B151609)

| Property | Naphthalene | Benzene |

| Formula | C₁₀H₈ | C₆H₆ |

| Molar Mass | 128.17 g/mol | 78.11 g/mol |

| Aromaticity | Aromatic | Aromatic |

| Reactivity | More reactive than benzene in electrophilic substitution | Less reactive |

The increased electron density and lower resonance energy per ring of naphthalene compared to benzene suggest that the naphthalene ring itself could participate in reactions in ways not typically observed for phenyl-substituted TosMIC analogs. Frontiers for synthetic exploration include:

Intramolecular Cyclization Reactions: The 2-substituted naphthalene ring offers the potential for intramolecular reactions, where the reactive isocyano(tosyl)methyl group could engage with the adjacent aromatic ring or peri-position to form novel polycyclic structures.

Asymmetric Catalysis: The development of chiral versions of this compound could open doors to new asymmetric transformations, where the naphthalene backbone could play a crucial role in inducing stereoselectivity.

Reactions involving the Naphthalene Core: Investigating how the isocyano(tosyl)methyl substituent influences the reactivity of the naphthalene core towards reactions such as electrophilic substitution, oxidation, or reduction is a key area for future research.

Potential for Novel Catalyst Development and Methodologies

The structural features of this compound make it a promising candidate for the development of novel catalysts and synthetic methodologies.

Ligand Development: The isocyanide group is a known ligand for various transition metals. This compound could serve as a bidentate or monodentate ligand in transition metal catalysis, with the naphthalene group influencing the steric and electronic environment of the metal center. This could lead to catalysts with unique reactivity and selectivity.

Organocatalysis: The acidic proton of the tosylmethyl group, in conjunction with the naphthalene scaffold, could be exploited in the design of novel organocatalysts for various transformations.

New Methodologies for Naphthalene Functionalization: By leveraging the reactivity of the isocyano(tosyl)methyl group, new methods for the direct functionalization of the naphthalene core at the 2-position could be developed, providing access to a wide range of substituted naphthalene derivatives. For instance, processes for the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) are of industrial interest, highlighting the importance of 2-substituted naphthalenes. google.comresearchgate.net

Future Directions in Computational Studies for Design and Mechanism

Computational chemistry offers a powerful tool to guide the exploration of this compound's chemistry and to design new applications.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known TosMIC reactions when applied to the naphthalene derivative. This can provide insights into the role of the naphthalene ring and help in optimizing reaction conditions.

Design of Novel Catalysts: Computational modeling can aid in the design of new catalysts based on the this compound scaffold. By simulating the interaction of the proposed catalyst with various substrates, researchers can predict its efficacy and selectivity.

Prediction of Properties: In silico methods can be used to predict the pharmacokinetic profiles and potential toxicity of derivatives of this compound, which is crucial for the development of biologically active compounds. nih.gov

Prospects for Advanced Materials and Biological Applications

The unique combination of a polycyclic aromatic hydrocarbon and reactive functional groups in this compound suggests its potential in the development of advanced materials and as a scaffold for biologically active molecules.

Advanced Materials: Naphthalene-based materials are utilized in the production of dyes, pigments, and polymers. numberanalytics.com The isocyanide functionality can be used to anchor the molecule to surfaces or to incorporate it into polymer chains, potentially leading to new materials with interesting optical or electronic properties. Naphthalene diisocyanates, for example, are used in the production of polyurethane foams. knowde.com

Biological Applications: Naphthalene derivatives have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijpsjournal.comijpsjournal.comresearchgate.net The isocyano(tosyl)methyl group can be used as a handle to synthesize a library of new naphthalene derivatives for biological screening. The ability of TosMIC derivatives to form heterocycles is particularly relevant, as many biologically active compounds are heterocyclic in nature. Recent studies have highlighted the potential of naphthalene derivatives as tubulin polymerization inhibitors for anticancer therapy. nih.gov

Q & A

What are the optimal synthetic routes for 2-(Isocyano(tosyl)methyl)naphthalene, and how can purity be ensured?

Basic Research Question

The synthesis of this compound typically involves palladium-catalyzed benzylic substitution or condensation reactions using toluenesulphonylmethyl isocyanide (TOSMIC) derivatives. A validated method includes:

- Reagents : TOSMIC analogs, naphthalene derivatives, palladium catalysts, and bases like KCO.

- Procedure : Reacting aldehydes with isocyano(tosyl)methyl arenes in DMF at 25°C for 12–24 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate eluent) .

- Purity Assurance : High-resolution mass spectrometry (HRMS) and H/C NMR confirm structural integrity. For example, derivatives like 2-(Isocyano(4-methoxyphenyl)methyl)naphthalene achieved 62–77% yields with >95% purity via these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.